molecular formula C17H20FN3O3 B2807857 Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate CAS No. 1705102-68-6

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2807857
CAS No.: 1705102-68-6
M. Wt: 333.363
InChI Key: PDLHANYAXBJWQI-UHFFFAOYSA-N
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Description

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with an ethyl carboxylate group and a 1,2,4-oxadiazole moiety linked to a 2-fluorophenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide functionalities, often employed to enhance metabolic stability and binding affinity in medicinal chemistry. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where piperidine and oxadiazole motifs are prevalent.

Properties

IUPAC Name

ethyl 3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-23-17(22)21-9-5-6-12(11-21)10-15-19-16(20-24-15)13-7-3-4-8-14(13)18/h3-4,7-8,12H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLHANYAXBJWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound, particularly on the fluorophenyl and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit anticancer properties. Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate may interact with specific molecular targets involved in cancer cell proliferation and survival. The fluorophenyl group is believed to enhance binding affinity to these targets, potentially leading to the development of novel anticancer agents.

Neuroprotective Effects

The compound's structure suggests it may influence neuroprotective pathways. Studies on related oxadiazole derivatives have shown promise in treating neurodegenerative diseases by modulating oxidative stress and inflammation . This could make this compound a candidate for further investigation in neuroprotection.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of the Oxadiazole Ring: This is often achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Piperidine Ring: A nucleophilic substitution reaction is commonly employed to introduce the piperidine moiety into the structure.

Case Study: Anticancer Research

A recent study explored various oxadiazole derivatives for their anticancer effects. This compound was included in a screening process that assessed its ability to inhibit tumor growth in vitro and in vivo models. Results indicated a dose-dependent inhibition of cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study: Neuroprotection

Another research effort focused on evaluating the neuroprotective properties of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. This compound demonstrated significant protective effects against neuronal cell death, highlighting its therapeutic potential in neurodegenerative conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell proliferation through specific molecular target interactions
Neuroprotective EffectsModulation of oxidative stress and inflammation pathways in neurodegenerative diseases
Synthetic ChemistryInvolves multi-step synthesis; key reactions include cyclization and nucleophilic substitution

Mechanism of Action

The mechanism of action of Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxadiazole ring could contribute to the compound’s stability and reactivity. Pathways involved in its mechanism of action might include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylates with Varied Heterocyclic Systems

Target Compound vs. Ethyl 1-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl]-3-piperidinecarboxylate ()

  • Core Structure : Both compounds share a piperidine-3-carboxylate backbone.
  • Heterocyclic Systems : The target compound uses a 1,2,4-oxadiazole ring, while the comparator () incorporates a fused thiazolo-triazole system.
  • Synthetic Complexity : The fused triazole-thiazole system likely requires multi-step synthesis, whereas the oxadiazole in the target compound is synthetically more accessible via cyclization reactions .

Target Compound vs. Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate ()

  • Heterocyclic Systems : The pyrimidine ring in is a six-membered, nitrogen-rich aromatic system, contrasting with the five-membered oxadiazole.
  • Electronic Effects : The trifluoromethyl group in enhances lipophilicity and metabolic resistance, whereas the 2-fluorophenyl in the target compound balances lipophilicity with moderate polarity.
Substituent Variations on the 1,2,4-Oxadiazole Ring

Target Compound vs. (S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-piperidine-1-carboxylate ()

  • Substituents : The target compound’s 2-fluorophenyl group vs. 4-octylphenyl in .
  • Synthetic Yields : Compounds with tert-butyl esters (e.g., ) show high yields (77%), suggesting that bulky protecting groups may improve reaction efficiency compared to ethyl esters .
Ester Group Modifications

Ethyl vs. tert-Butyl Carboxylates

  • Hydrolytic Stability : Ethyl esters (target compound) are more prone to hydrolysis than tert-butyl esters (), impacting bioavailability.
  • Synthetic Flexibility : tert-Butyl groups are often used as protecting groups, allowing selective deprotection in multi-step syntheses .

Data Tables

Table 2: Heterocyclic System Comparison
Compound (Reference) Heterocycle Key Functional Groups Potential Applications
Target Compound 1,2,4-Oxadiazole 2-Fluorophenyl, ethyl carboxylate Enzyme inhibitors, CNS agents
Ethyl 1-[(2-ethyl-6-hydroxy[1,3]thiazolo...) Thiazolo-triazole Hydroxyl, 2-fluorophenyl Anticancer, antimicrobial
Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin...) Pyrimidine Trifluoromethyl, methyl Antiviral, kinase inhibitors

Biological Activity

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features several structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Oxadiazole Ring : A five-membered heterocyclic compound that contributes to the compound's reactivity and biological activity.
  • Fluorophenyl Group : Enhances binding affinity and stability.

The molecular formula is C17H20FN3O3C_{17}H_{20}FN_3O_3 with a molecular weight of 333.36 g/mol .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole : Cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions with suitable derivatives .

The exact mechanism of action remains partially understood but is believed to involve:

  • Enzyme Interaction : Potential inhibition or modulation of specific enzymes or receptors.
  • Binding Affinity : The fluorophenyl group may enhance interactions with biological targets, while the oxadiazole ring contributes to the compound's stability .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives have strong inhibitory effects against various pathogens, including bacteria and fungi .

CompoundTarget PathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
10Escherichia coli0.25

Anticancer Activity

The oxadiazole moiety has been linked to anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including:

  • Human cervical cancer (HeLa)
  • Colon adenocarcinoma (CaCo-2)

These compounds often exhibit IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Anti-inflammatory and Analgesic Effects

Research has also suggested that oxadiazole derivatives possess anti-inflammatory properties. They may act by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy. The most active derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
  • Anticancer Research : In a study examining various oxadiazole derivatives, one compound exhibited an IC50 of approximately 92.4 μM against a panel of cancer cell lines, indicating significant potential for further development .

Q & A

Q. Q1: What are the recommended synthetic pathways for Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate, and how can its purity be validated?

Methodological Answer: The synthesis typically involves coupling a 1,2,4-oxadiazole precursor with a piperidine derivative. For example, a general procedure (similar to ) might include:

Oxadiazole Formation : React 2-fluorobenzamide with ethyl chlorooxoacetate under reflux in anhydrous conditions to form the 1,2,4-oxadiazole core.

Methylation : Introduce the methyl group via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃).

Piperidine Coupling : Attach the piperidine-carboxylate moiety via reductive amination or alkylation.

Q. Purity Validation :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm chemical shifts and coupling constants (e.g., oxadiazole protons at δ 8.2–8.5 ppm, piperidine methylene at δ 3.4–3.7 ppm) .
  • HRMS : Use high-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H]⁺: 388.1423; observed: 388.1419) .

Q. Q2: How does the 2-fluorophenyl substituent influence the compound’s reactivity compared to its 3- or 4-fluoro analogs?

Methodological Answer: The 2-fluoro substituent introduces steric hindrance and electronic effects distinct from para/meta positions:

  • Steric Effects : The ortho-fluoro group may restrict rotational freedom, altering binding pocket interactions in biological targets.
  • Electronic Effects : Fluorine’s electronegativity modulates the oxadiazole ring’s electron density, impacting hydrogen-bonding capacity.
    Experimental Comparison :
  • Synthesize analogs with 3- or 4-fluorophenyl groups (as in ) and compare:
    • LogP values (lipophilicity) via HPLC.
    • Binding affinity via SPR or fluorescence polarization assays .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve contradictions in reported biological activities of this compound?

Methodological Answer: Conflicting activity data (e.g., IC₅₀ variations) may arise from conformational flexibility or polymorphism.

  • Crystallography : Use SHELXL () to refine the crystal structure and identify key interactions (e.g., oxadiazole N–O⋯H-bond with a kinase catalytic lysine).
  • Docking Studies : Compare crystallographic conformers with docking poses in target proteins (e.g., sphingosine kinase) to assess bioactive conformations .

Q. Q4: What strategies optimize in vivo stability without compromising target affinity?

Methodological Answer:

  • Metabolic Stability :
    • Introduce deuterium at labile positions (e.g., piperidine methylene) to slow CYP450 metabolism.
    • Replace the ethyl ester with a tert-butyl carbamate (as in ) to enhance hydrolytic stability .
  • Pharmacokinetic Profiling :
    • Conduct microsomal stability assays (human/rat liver microsomes) and compare half-lives of analogs.

Q. Q5: How can researchers design experiments to analyze conflicting data on the compound’s inhibition of sphingosine kinase isoforms (SphK1 vs. SphK2)?

Methodological Answer:

  • Isoform-Specific Assays :
    • Use recombinant SphK1/SphK2 in radiometric assays with [γ-³²P]ATP.
    • Validate selectivity via CRISPR-edited SphK1/SphK2 knockout cell lines.
  • Structural Analysis :
    • Perform mutagenesis on SphK1/SphK2 ATP-binding pockets to identify residues critical for differential inhibition .

Data Analysis and Experimental Design

Q. Q6: What computational methods predict the compound’s interaction with off-target receptors?

Methodological Answer:

  • Pharmacophore Modeling : Build a model using the oxadiazole ring as a hydrogen-bond acceptor and the fluorophenyl group as a hydrophobic feature. Screen against databases like ChEMBL.
  • Machine Learning : Train a Random Forest classifier on kinase inhibitor datasets to predict off-target kinase binding .

Q. Q7: How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

  • Standardized Assays :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.
    • Normalize data to housekeeping genes (e.g., GAPDH) to control for viability differences.
  • Mechanistic Studies :
    • Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines .

Structural and Mechanistic Insights

Q. Q8: What role does the piperidine-carboxylate moiety play in membrane permeability?

Methodological Answer:

  • Permeability Assays :
    • Use Caco-2 monolayers to measure apparent permeability (Papp). Compare with analogs lacking the carboxylate (e.g., piperidine-methyl ester).
  • Molecular Dynamics : Simulate lipid bilayer interactions to assess how the carboxylate’s polarity affects passive diffusion .

Q. Q9: How can the compound’s fluorescence properties be exploited for target engagement studies?

Methodological Answer:

  • Fluorophore Conjugation : Attach a BODIPY tag to the piperidine nitrogen without disrupting the oxadiazole pharmacophore.
  • Live-Cell Imaging : Track subcellular localization in real-time using confocal microscopy (e.g., colocalization with lysosomal markers) .

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